molecular formula C15H9Cl2N B11954574 (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile CAS No. 3695-94-1

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B11954574
CAS No.: 3695-94-1
M. Wt: 274.1 g/mol
InChI Key: YWNTXOMZGAMPDE-LCYFTJDESA-N
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Description

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features two chlorophenyl groups attached to a prop-2-enenitrile backbone, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

    Reduction: Formation of 4-chloroaniline derivatives.

    Substitution: Formation of methoxy-substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and nitrile functionality allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile

Uniqueness

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile is unique due to its dual chlorophenyl groups and prop-2-enenitrile backbone, which confer distinct reactivity and structural diversity

Properties

CAS No.

3695-94-1

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

(E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9Cl2N/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H/b13-9-

InChI Key

YWNTXOMZGAMPDE-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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